molecular formula C8H10Cl2N4O B12340899 3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride

3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride

Katalognummer: B12340899
Molekulargewicht: 249.09 g/mol
InChI-Schlüssel: QFGLIIGBBQLMOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride is a chemical compound that belongs to the class of oxatriazoles. This compound is characterized by the presence of a chloro-substituted methylphenyl group attached to an oxatriazolium ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride typically involves the reaction of 3-chloro-2-methylphenyl hydrazine with an appropriate oxatriazole precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the oxatriazolium ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-chloro-2-methylphenyl hydrazine hydrochloride
  • 3-chloro-2-methylphenyl isocyanate
  • 3-chloro-2-methylbenzenamine

Uniqueness

3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride is unique due to its oxatriazolium ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Eigenschaften

Molekularformel

C8H10Cl2N4O

Molekulargewicht

249.09 g/mol

IUPAC-Name

3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride

InChI

InChI=1S/C8H9ClN4O.ClH/c1-5-6(9)3-2-4-7(5)13-11-8(10)14-12-13;/h2-4,12H,1H3,(H2,10,11);1H

InChI-Schlüssel

QFGLIIGBBQLMOS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Cl)N2[NH2+]OC(=N2)N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.